N-Desmethylenzalutamide

Description

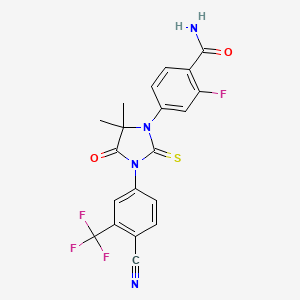

Structure

3D Structure

Properties

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFOGZGIBIQRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111408 | |

| Record name | N-Desmethylenzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242137-16-1 | |

| Record name | 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylenzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Desmethylenzalutamide: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

N-Desmethylenzalutamide, the primary active metabolite of the potent androgen receptor inhibitor enzalutamide, plays a significant role in the therapeutic efficacy and pharmacokinetic profile of its parent drug.[1] Understanding its synthesis and purification is crucial for researchers studying its pharmacology, developing analytical standards, and investigating its potential as a therapeutic agent in its own right. This technical guide provides an in-depth overview of potential synthesis and purification methods for this compound, drawing from established chemical principles and related literature.

Synthesis of this compound

Two primary synthetic strategies are proposed for the preparation of this compound: the demethylation of enzalutamide and a de novo synthesis utilizing a desmethyl precursor.

Route 1: N-Demethylation of Enzalutamide

This approach involves the chemical removal of the N-methyl group from the enzalutamide molecule. While direct protocols for enzalutamide are not extensively published, general methods for the N-demethylation of tertiary amides can be adapted.

Experimental Protocol:

A potential method involves the use of a strong demethylating agent, such as boron tribromide (BBr₃), in an inert solvent.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve enzalutamide in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of boron tribromide (1.1 to 1.5 equivalents) in the same solvent dropwise to the stirred enzalutamide solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding methanol at 0°C to decompose the excess BBr₃.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to ~7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification is necessary.

Route 2: Synthesis from a Desmethyl Precursor

This more convergent approach involves the synthesis of this compound from a key intermediate that lacks the N-methyl group, 4-amino-2-fluorobenzamide. This route mirrors the established synthesis of enzalutamide.

Experimental Protocol:

This multi-step synthesis involves the coupling of 4-amino-2-fluorobenzamide with a protected 2-aminoisobutyric acid derivative, followed by reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile and subsequent cyclization. A plausible synthetic sequence is outlined below:

Step 1: Synthesis of 2-((3-fluoro-4-carbamoylphenyl)amino)-2-methylpropanoic acid

-

Reaction Setup: In a reaction vessel, combine 4-amino-2-fluorobenzamide, 2-bromo-2-methylpropanoic acid, a suitable base (e.g., potassium carbonate), and a copper(I) catalyst (e.g., copper(I) iodide) in a high-boiling point solvent such as dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture at 100-120°C for 12-24 hours under an inert atmosphere.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry to yield the desired carboxylic acid intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: In a suitable reactor, dissolve the product from Step 1 and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in a polar aprotic solvent like DMF or N,N-dimethylacetamide (DMA).

-

Cyclization: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or a carbodiimide (e.g., DCC), to facilitate the cyclization to the thiohydantoin ring. Heat the reaction mixture at 80-100°C for 4-8 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude this compound. Filter the solid, wash with water, and dry. Further purification will be required.

Purification of this compound

Crude this compound from either synthetic route will require purification to achieve high purity suitable for research and analytical applications. A combination of chromatography and crystallization is recommended.

Purification by Column Chromatography

Experimental Protocol:

-

Column Preparation: Pack a silica gel column with a suitable solvent system. Based on the polarity of this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is recommended.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Purification by Crystallization

Experimental Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent system for crystallization. This typically involves a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), or mixtures with anti-solvents (e.g., heptane, water) are potential candidates.

-

Dissolution: Dissolve the chromatographically purified this compound in the minimum amount of the chosen solvent at its boiling point.

-

Crystallization: Slowly cool the solution to room temperature and then further cool in an ice bath or refrigerator to induce crystallization. If necessary, scratch the inside of the flask with a glass rod to initiate crystal formation.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum to a constant weight.

Data Presentation

Table 1: Analytical Methods for this compound Quantification

| Parameter | Method 1 | Method 2 |

| Technique | LC-MS/MS | HPLC-UV |

| Sample Matrix | Human Plasma | Human Plasma |

| Sample Preparation | Protein Precipitation | Protein Precipitation |

| Chromatography Column | C18 | C18 Kinetex |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | Isocratic mixture of ammonium acetate buffer (pH 4.6, 20mM) and acetonitrile (60:40, v/v) |

| Detection | Tandem Mass Spectrometry | UV at 270 nm |

| Linear Range | 500–50,000 ng/mL | 0.50-50.0 μg/mL |

| Reference | [1] | [2] |

Visualizations

References

N-Desmethylenzalutamide: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylenzalutamide is the primary and pharmacologically active metabolite of Enzalutamide, a potent second-generation nonsteroidal anti-androgen (NSAA) used in the treatment of castration-resistant prostate cancer (CRPC).[1] Following oral administration of enzalutamide, it is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form this compound.[2] This metabolite circulates in plasma at concentrations comparable to the parent drug and exhibits a similar in vitro activity profile, making its characterization crucial for understanding the overall pharmacological and toxicological profile of enzalutamide treatment.[2][3] This technical guide provides a detailed overview of the known physicochemical properties of this compound, compiled from available literature and databases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, particularly regarding its stability and analysis in biological matrices, several fundamental properties like melting point, pKa, and logP are primarily based on computational models due to a lack of publicly available experimental studies.

Table 1: General and Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄F₄N₄O₂S | [4] |

| Molecular Weight | 450.41 g/mol | [4][5] |

| Appearance | White to off-white solid | [5] |

| Computed logP | 3.2 - 3.73 | [4] |

| Computed pKa | Data not available | |

| Computed Melting Point | Data not available | |

| Computed Boiling Point | Data not available |

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 222.02 mM) | Ultrasonic assistance may be needed. | [6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.55 mM) | Clear solution. | [6] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.55 mM) | Clear solution. | [6] |

| Aqueous Solubility | Data not available | Experimental data across a pH range is not publicly available. Enzalutamide, the parent drug, is practically insoluble in water.[7] |

Table 3: Stability of this compound

| Condition | Stability | Source |

| Whole Blood | Stable for at least 24 hours at ambient temperature. | [8][9] |

| Plasma | Stable for at least 19 days at ambient temperature and at 2-8°C. | [9] |

| Frozen Plasma (-40°C) | Stable for at least 3 months. | [9] |

| Stock Solution in DMSO (-20°C) | Stable for at least 5 months. | [9] |

| Freeze-Thaw Cycles | Stable through at least three cycles. | [10] |

Experimental Protocols

Detailed experimental protocols for the de novo synthesis and comprehensive physicochemical characterization of this compound are not extensively reported in peer-reviewed literature. The primary focus of published methods is on the bioanalytical quantification of the metabolite in plasma for pharmacokinetic studies.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods used in clinical research.[8][11]

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma, add an internal standard solution (e.g., deuterated this compound).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Signaling Pathway and Mechanism of Action

This compound shares a similar mechanism of action with its parent compound, enzalutamide. It functions as a potent androgen receptor (AR) signaling inhibitor, targeting multiple steps in the AR pathway.[12][13]

Key steps in the mechanism of action include:

-

Competitive Inhibition of Androgen Binding: this compound binds to the ligand-binding domain of the AR with high affinity, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[12]

-

Inhibition of Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.[12]

-

Impairment of DNA Binding and Coactivator Recruitment: By preventing nuclear translocation, it subsequently blocks the binding of the AR to androgen response elements (AREs) on DNA and the recruitment of coactivator proteins, which are essential for the transcription of androgen-dependent genes that promote prostate cancer cell growth and survival.[12]

Metabolic Pathway of Enzalutamide to this compound

The formation of this compound is a key metabolic step for enzalutamide.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C20H14F4N4O2S | CID 70678916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-desmethyl Enzalutamide | Androgen Receptor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite this compound in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

N-Desmethylenzalutamide: A Comprehensive Technical Guide on its Discovery, Development, and Core Attributes

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylenzalutamide is the primary and major active metabolite of enzalutamide, a potent second-generation nonsteroidal antiandrogen (NSAA).[1] Enzalutamide, marketed as Xtandi®, is a cornerstone in the treatment of various stages of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC) and non-metastatic castration-resistant prostate cancer.[1][2] The discovery that this compound possesses comparable in vitro activity to its parent compound and circulates at similar steady-state concentrations in patients has been a pivotal aspect of understanding the overall efficacy and pharmacological profile of enzalutamide treatment.[3][4] This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, pharmacokinetics, and key experimental protocols related to this compound.

Discovery and Historical Development

The development of enzalutamide (formerly MDV3100) arose from a rational drug design program aimed at creating a more effective antiandrogen than the first-generation NSAAs like bicalutamide.[5] These earlier agents were limited by partial agonist activity, particularly in the context of androgen receptor (AR) overexpression, a common mechanism of resistance in prostate cancer.[5]

Enzalutamide was selected from a library of synthesized thiohydantoin derivatives for its potent AR antagonism and lack of agonist activity.[6] During the preclinical and clinical development of enzalutamide, extensive metabolic studies were conducted to characterize its biotransformation. These investigations revealed the presence of two major metabolites in human plasma: this compound (M2) and an inactive carboxylic acid derivative (M1).[3][7]

Subsequent in vitro studies were crucial in establishing the pharmacological significance of this compound. Preclinical trials evaluated the binding affinity of enzalutamide and its metabolites to the androgen receptor. These studies demonstrated that this compound (M2) has a similar AR binding affinity and inhibitory activity to enzalutamide, while the M1 metabolite showed no significant activity.[3] Furthermore, assays on AR nuclear translocation confirmed that this compound has a similar IC50 for inhibiting this critical step in AR signaling as the parent compound.[3] The realization that a major metabolite was as active as the parent drug was a significant finding in the development of enzalutamide, contributing to the understanding of its robust and sustained clinical efficacy.

Mechanism of Action

This compound, like enzalutamide, is a potent androgen receptor signaling inhibitor. It exerts its therapeutic effect by targeting multiple steps in the androgen receptor signaling pathway, effectively blocking the action of androgens which are critical for the growth and survival of prostate cancer cells. The mechanism of action can be summarized in three key inhibitory steps:

-

Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain (LBD) of the androgen receptor with high affinity, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[3]

-

Inhibition of Nuclear Translocation: Upon androgen binding, the androgen receptor undergoes a conformational change and translocates from the cytoplasm to the nucleus. This compound inhibits this nuclear translocation of the activated androgen receptor.[3]

-

Inhibition of DNA Binding and Coactivator Recruitment: Once in the nucleus, the androgen receptor binds to specific DNA sequences known as androgen response elements (AREs) and recruits coactivators to initiate the transcription of target genes that promote tumor growth. This compound impairs the ability of the androgen receptor to bind to DNA and recruit coactivators.[8]

This multi-faceted inhibition of the androgen receptor signaling pathway by both enzalutamide and this compound leads to a profound suppression of androgen-dependent gene expression, resulting in decreased prostate cancer cell proliferation and increased apoptosis.

Quantitative Data

The following tables summarize the key pharmacokinetic and in vitro efficacy data for this compound in comparison to its parent compound, enzalutamide.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Enzalutamide | This compound | Reference(s) |

| Terminal Half-Life (t½) | 5.8 days | 7.8 - 8.6 days | [1][9] |

| Time to Reach Maximum Concentration (Tmax) | ~1 hour (single dose) | ~121 hours (single dose) | [10] |

| Steady-State Trough Concentration (Cmin) at 160 mg/day | 11.4 µg/mL | 13.0 µg/mL | [3][4] |

| Protein Binding | 97-98% | 95% | [1] |

| Metabolism | CYP2C8 and CYP3A4 | Carboxylesterase 1 |

Table 2: Comparative In Vitro Efficacy

| Parameter | Enzalutamide | This compound | Reference(s) |

| Androgen Receptor Binding Affinity (IC50) | 21.4 nM (in LNCaP cells) | Similar to Enzalutamide | [3][11] |

| Inhibition of AR Nuclear Translocation (IC50) | Similar to Enzalutamide | Similar to Enzalutamide | [3] |

| Inhibition of Cell Proliferation (IC50 in LNCaP cells) | 5.6 µM | Not explicitly reported, but activity is comparable | [11] |

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

Bioanalytical Method for Quantification in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous quantification of enzalutamide and this compound in human plasma.

-

Sample Preparation:

-

Plasma samples are typically diluted (e.g., 10-fold) with a protein-containing solution (e.g., 20% albumin solution) to minimize non-specific binding.

-

An internal standard (e.g., D6-enzalutamide) is added to the diluted plasma.

-

Protein precipitation is performed by adding a solvent such as acetonitrile.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a new plate or vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is employed.

-

Flow Rate: A suitable flow rate is maintained (e.g., 0.4 mL/min).

-

Column Temperature: The column is maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for enzalutamide, this compound, and the internal standard.

-

Enzalutamide: m/z 465 → 209

-

This compound: m/z 451 → 195

-

D6-enzalutamide (Internal Standard): m/z 471 → 215

-

-

Optimization: Parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flows are optimized for maximum signal intensity.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentrations of enzalutamide and this compound in the unknown samples are then determined from this calibration curve.

-

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

-

Materials:

-

Source of Androgen Receptor: Lysates from AR-expressing prostate cancer cells (e.g., LNCaP) or recombinant human AR protein.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Unlabeled androgen (e.g., R1881 or DHT).

-

Assay Buffer: A buffer to maintain pH and protein stability.

-

-

Procedure:

-

Incubate a constant concentration of the androgen receptor source with a fixed concentration of the radioligand.

-

Add increasing concentrations of this compound (or positive control).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter or hydroxylapatite precipitation.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is inversely proportional to the binding affinity.

-

In Vivo Efficacy Studies in Prostate Cancer Xenograft Models

Animal models are used to assess the anti-tumor activity of this compound in a living organism.

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Human prostate cancer cells that express the androgen receptor (e.g., LNCaP or VCaP) are implanted subcutaneously or orthotopically into the mice.

-

-

Treatment:

-

Once tumors are established, the mice are randomized into treatment and control groups.

-

The treatment group receives this compound, typically administered orally.

-

The control group receives a vehicle control.

-

-

Efficacy Assessment:

-

Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body Weight: Animal body weights are monitored as an indicator of toxicity.

-

Biomarkers: Serum levels of prostate-specific antigen (PSA) can be measured as a surrogate marker of tumor activity.

-

Survival: In some studies, the overall survival of the animals is monitored.

-

-

Data Analysis:

-

Compare the tumor growth rates between the treated and control groups.

-

Statistical analysis is used to determine if the anti-tumor effect of this compound is significant.

-

Synthesis

The synthesis of this compound can be achieved through the N-demethylation of enzalutamide. A common laboratory-scale method involves the use of a demethylating agent. While a specific, detailed industrial synthesis protocol for the metabolite is not publicly available, a plausible laboratory synthesis route is outlined below.

A potential synthetic approach involves the reaction of enzalutamide with a demethylating agent, such as α-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis of the resulting carbamate intermediate.

-

Step 1: Carbamate Formation: Enzalutamide is reacted with ACE-Cl in a suitable solvent like dichloromethane (DCM). This reaction selectively removes the methyl group from the amide nitrogen, forming a carbamate intermediate.

-

Step 2: Hydrolysis: The carbamate intermediate is then hydrolyzed, typically by heating in a protic solvent like methanol, to yield this compound.

Purification of the final product would typically be achieved through chromatographic techniques such as column chromatography.

Conclusion

This compound is a pharmacologically active and significant contributor to the overall clinical efficacy of enzalutamide. Its discovery as a major metabolite with a potency comparable to the parent drug has been crucial in understanding the sustained and robust anti-tumor activity observed with enzalutamide treatment. The multi-faceted inhibition of the androgen receptor signaling pathway by both enzalutamide and this compound provides a powerful and durable blockade of the key driver of prostate cancer growth. A thorough understanding of the properties and experimental evaluation of this compound is essential for researchers and clinicians working to optimize androgen-targeted therapies and develop next-generation treatments for prostate cancer.

References

- 1. Enzalutamide - Wikipedia [en.wikipedia.org]

- 2. Enzalutamide in Men with Nonmetastatic, Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzalutamide: Development from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. The impact of patient characteristics on enzalutamide pharmacokinetics and how this relates to treatment toxicity and efficacy in metastatic prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Safety of Enzalutamide in Healthy Chinese Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Androgen Receptor Antagonism of N-Desmethylenzalutamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylenzalutamide is the major active metabolite of enzalutamide, a second-generation nonsteroidal antiandrogen pivotal in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Possessing comparable in vitro activity and potency to its parent compound, this compound significantly contributes to the therapeutic efficacy of enzalutamide.[2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound on the androgen receptor (AR), detailing its multifaceted inhibition of AR signaling, presenting available quantitative data, and outlining key experimental protocols for its characterization.

Mechanism of Action

This compound, like enzalutamide, exerts its antiandrogenic effects by targeting multiple critical steps in the androgen receptor signaling pathway. This multi-pronged approach ensures a comprehensive blockade of androgen-mediated gene expression, which is crucial for the proliferation and survival of prostate cancer cells. The mechanism can be dissected into three primary inhibitory actions:

-

Competitive Inhibition of Androgen Binding: this compound acts as a direct and competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR with high affinity, effectively preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[5][6] This competitive inhibition is the initial and critical step in disrupting AR signaling.

-

Inhibition of Androgen Receptor Nuclear Translocation: Upon androgen binding, the AR undergoes a conformational change and translocates from the cytoplasm into the nucleus. This compound potently inhibits this nuclear translocation of the AR.[5][6] By preventing the receptor from reaching its site of action within the nucleus, it effectively halts the subsequent steps of transcriptional regulation.

-

Impairment of DNA Binding and Coactivator Recruitment: Once in the nucleus, the activated AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding, along with the recruitment of coactivator proteins, is essential for initiating gene transcription. This compound impairs the ability of the AR to bind to DNA and is also understood to inhibit the recruitment of essential coactivators.[5][6] This final blockade ensures that even if some AR molecules were to translocate to the nucleus, they would be incapable of efficiently initiating the transcription of genes that drive tumor growth.

Data Presentation

| Compound | Parameter | Value | Cell Line / Assay Condition | Reference |

| Enzalutamide | IC50 (Binding) | 21.4 nM | LNCaP cells (Competitive Displacement) | [7] |

| Enzalutamide | IC50 (Transcription) | 26 nM | AR Luciferase Reporter Gene Assay | [7] |

| Enzalutamide | IC50 (Antagonist) | 36 nM | LNCaP cells | [8] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for the androgen receptor.

Methodology:

-

Receptor Preparation: Utilize either purified recombinant human androgen receptor ligand-binding domain (AR-LBD) or whole-cell lysates from AR-expressing prostate cancer cell lines (e.g., LNCaP).

-

Radioligand: Employ a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, at a concentration near its dissociation constant (Kd).

-

Competition Reaction: Incubate a fixed concentration of the AR preparation and the radioligand with a range of concentrations of this compound (or enzalutamide as a comparator).

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using methods such as filtration through glass fiber filters (which retain the receptor-ligand complex) or scintillation proximity assay (SPA).

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Androgen Receptor Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the inhibition of androgen-induced AR nuclear translocation by this compound.

Methodology:

-

Cell Culture: Plate AR-positive cells (e.g., LNCaP) on glass coverslips in a multi-well plate and culture overnight.

-

Hormone Deprivation: The following day, replace the growth medium with a medium containing charcoal-stripped fetal bovine serum for 24-48 hours to deplete endogenous androgens.

-

Treatment: Treat the cells with this compound at various concentrations for a specified period, followed by stimulation with a synthetic androgen (e.g., R1881) to induce AR nuclear translocation. Include appropriate controls (vehicle, R1881 alone).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in phosphate-buffered saline (PBS).

-

Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% bovine serum albumin). Incubate the cells with a primary antibody specific for the androgen receptor, followed by a fluorescently-labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a large number of cells. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of nuclear translocation and its inhibition by this compound.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound inhibits the binding of the androgen receptor to the androgen response elements (AREs) of target genes.

Methodology:

-

Cell Treatment and Cross-linking: Treat hormone-deprived AR-positive cells with this compound and/or an androgen (e.g., R1881). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the androgen receptor overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the ARE-containing regions of known AR target genes (e.g., PSA, TMPRSS2). The amount of immunoprecipitated DNA is quantified and normalized to the input chromatin to determine the level of AR binding.

Visualizations

Signaling Pathway

Caption: Androgen Receptor signaling and inhibition by this compound.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for determining androgen receptor binding affinity.

Logical Relationship: Multi-step Inhibition

Caption: Cascade of inhibitory actions of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite this compound in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Androgen Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

An In-Depth Technical Guide to the In Vitro Activity of N-Desmethylenzalutamide in Prostate Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the in vitro activity of N-Desmethylenzalutamide, the primary active metabolite of the second-generation androgen receptor (AR) inhibitor, enzalutamide. Enzalutamide is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Understanding the activity of its metabolite is crucial for comprehending its overall therapeutic effect and mechanisms of resistance.

Introduction: The Role of this compound

Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used in the treatment of prostate cancer.[3][4] Following oral administration, enzalutamide is metabolized in the liver to form this compound (MDPC0002), its major active metabolite.[5] This metabolite exhibits comparable, if not slightly reduced, in vitro activity to the parent compound and circulates at similar steady-state concentrations in patients. Therefore, the anti-tumor activity observed clinically is a composite of both enzalutamide and this compound. This document focuses on the in vitro cellular and molecular activities attributed to this key metabolite in relevant prostate cancer cell line models.

Mechanism of Action: Comprehensive Androgen Receptor Blockade

Like its parent compound, this compound functions as a robust inhibitor of the androgen receptor signaling pathway, which is a critical driver for the growth and survival of most prostate cancer cells.[1][3] The mechanism is multi-faceted, targeting three key steps of AR activation.[3][4][6]

-

Competitive Androgen Binding Inhibition: It binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor, competitively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[3][7] This affinity is significantly greater than that of first-generation antiandrogens like bicalutamide.[4][8]

-

Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound impedes this process, preventing the activated receptor from reaching its nuclear targets.[3][4][6]

-

Impairment of DNA Binding and Coactivator Recruitment: Should any AR manage to enter the nucleus, the compound disrupts the interaction between the AR and specific DNA sequences known as androgen response elements (AREs).[3][6] This final step prevents the recruitment of co-activators necessary for the transcription of androgen-dependent genes that promote cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[3][9]

Quantitative Data on In Vitro Activity

The in vitro potency of enzalutamide and, by extension, this compound, has been evaluated across various prostate cancer cell lines. These lines represent different stages and characteristics of the disease, such as androgen sensitivity and the expression of AR splice variants.

| Cell Line | AR Status | Key Characteristics | Enzalutamide IC50 | Citation(s) |

| LNCaP | AR-FL Expressing, Androgen-Sensitive | Expresses T877A AR mutation. Sensitive to antiandrogens. | ~1 - 5.6 µM | [10][11][12] |

| C4-2B | AR-FL Expressing, Castration-Resistant | LNCaP derivative, can grow in androgen-depleted conditions. | Sensitive (10-40 µM) | [13][14] |

| VCaP | AR-FL Expressing, AR Amplified | Overexpresses wild-type AR. Sensitive to enzalutamide. | Proliferation inhibited | [9][15] |

| 22Rv1 | AR-FL & AR-V7 Expressing | Expresses both full-length AR and the AR-V7 splice variant, conferring resistance. | Resistant | [13] |

| PC-3 | AR Negative | Androgen-independent and AR-negative. | Resistant (>34.9 µM) | [10][11] |

| DU-145 | AR Negative | Androgen-independent and AR-negative. | Resistant | [13][16] |

| C4-2B MDVR | AR-FL Expressing, Enzalutamide-Resistant | C4-2B derivative with acquired resistance to enzalutamide. | Resistant | [17][18] |

Note: IC50 values are for the parent compound enzalutamide. This compound is the primary active metabolite with comparable activity.[5] AR-FL refers to full-length Androgen Receptor. AR-V7 is a common splice variant lacking the ligand-binding domain.

Detailed Experimental Protocols

The following protocols are standard methodologies used to assess the in vitro activity of compounds like this compound.

Cell Culture and Maintenance

-

Cell Lines: LNCaP, C4-2B, VCaP, 22Rv1, PC-3, and DU-145 cells are obtained from certified cell banks (e.g., ATCC).

-

Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[19] For experiments mimicking castration-resistant conditions, charcoal-stripped FBS (CS-FBS) is used to deplete endogenous steroids.[13]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[19]

Cell Viability and Proliferation Assays

These assays quantify the effect of the compound on cell growth.

-

MTT Assay:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[19]

-

Treat cells with varying concentrations of this compound (or enzalutamide) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).[13][19]

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

-

Solubilize the crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

BrdU Incorporation Assay:

-

Plate and treat cells as described above.

-

During the final hours of treatment, add BrdU (Bromodeoxyuridine) to the culture medium.

-

BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells.

-

Fix the cells and detect the incorporated BrdU using a specific anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the colorimetric or chemiluminescent signal, which correlates with the rate of cell proliferation.[15]

-

Apoptosis Assays

These methods determine if the compound induces programmed cell death.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with the compound for 24-48 hours.

-

Harvest cells and wash with a binding buffer.

-

Incubate cells with FITC-conjugated Annexin V and PI.

-

Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.

-

Analyze the stained cell populations using flow cytometry to quantify viable, early apoptotic, late apoptotic, and necrotic cells.[10][20]

-

-

Western Blot for Apoptosis Markers:

-

Lyse treated cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies against key apoptosis proteins like cleaved PARP and cleaved Caspase-3. Increased levels of these cleaved forms are hallmarks of apoptosis.[21][22]

-

Use a secondary antibody for detection and visualize bands using chemiluminescence.

-

Western Blot Analysis for Protein Expression

This technique is used to measure changes in the levels of specific proteins (e.g., AR, AR-V7, PSA, PD-L1).[15][18][21]

-

Prepare protein lysates from treated and untreated cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein overnight.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).

Clonogenic (Colony Formation) Assay

This assay assesses the long-term effect of a drug on the ability of a single cell to proliferate and form a colony.[22]

-

Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treat with a low concentration of the compound and incubate for an extended period (e.g., 10-14 days), allowing colonies to form.

-

Fix the colonies with methanol and stain them with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well. A reduction in colony number indicates cytotoxic or cytostatic effects.

Visualized Workflows and Relationships

Conclusion

This compound, the active metabolite of enzalutamide, demonstrates significant in vitro activity against androgen receptor-positive prostate cancer cell lines. Its multi-pronged mechanism of action—inhibiting androgen binding, nuclear translocation, and DNA binding—results in a potent blockade of the AR signaling pathway. This leads to decreased cell proliferation and the induction of apoptosis in sensitive cell lines like LNCaP, C4-2B, and VCaP. Conversely, cell lines lacking the androgen receptor (PC-3, DU-145) or those expressing ligand-binding domain-truncated splice variants (22Rv1) exhibit intrinsic resistance. The experimental protocols and quantitative data summarized herein provide a foundational guide for researchers investigating novel antiandrogens and exploring mechanisms of resistance in prostate cancer.

References

- 1. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acquired resistance to the second-generation androgen receptor antagonist enzalutamide in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Androgen receptor blockade resistance with enzalutamide in prostate cancer results in immunosuppressive alterations in the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Androgen receptor blockade resistance with enzalutamide in prostate cancer results in immunosuppressive alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Targeting DNMTs to overcome enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. IAP Antagonists Enhance Apoptotic Response to Enzalutamide in Castration-Resistant Prostate Cancer Cells via Autocrine TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Converging Pathways of Enzalutamide Metabolism: A Technical Guide to the Roles of CYP2C8 and CYP3A4 in N-Desmethylenzalutamide Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent second-generation androgen receptor signaling inhibitor pivotal in the treatment of prostate cancer. Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolic conversion to the active metabolite, N-desmethylenzalutamide. This technical guide provides an in-depth exploration of the enzymatic pathways governing this critical biotransformation, focusing on the well-established roles of cytochrome P450 enzymes CYP2C8 and CYP3A4. Through a detailed examination of in vitro and in vivo evidence, this document elucidates the relative contributions of these two key enzymes, offering valuable insights for drug development, clinical pharmacology, and the prediction of drug-drug interactions.

Metabolic Pathway of Enzalutamide to this compound

Enzalutamide undergoes extensive hepatic metabolism, with the primary route being the N-demethylation of the N-methyl group to form this compound, also known as M2.[1][2] This metabolite is pharmacologically active, exhibiting a similar potency to the parent compound, and circulates at comparable concentrations in plasma, thereby significantly contributing to the overall therapeutic effect of enzalutamide.[2] In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 enzymes have identified CYP2C8 and CYP3A4 as the principal catalysts in this metabolic reaction.[3]

Quantitative Contribution of CYP2C8 and CYP3A4

While both CYP2C8 and CYP3A4 contribute to the formation of this compound, in vivo evidence strongly suggests that CYP2C8 is the predominant enzyme responsible for this metabolic step.[1] This has been substantiated through clinical drug-drug interaction (DDI) studies involving potent and specific inhibitors of these enzymes.

In Vivo Evidence from Clinical Drug-Drug Interaction Studies

Clinical studies have been instrumental in quantifying the relative importance of CYP2C8 and CYP3A4 in the in vivo clearance of enzalutamide and the formation of its active metabolite.

| Inhibitor | Target Enzyme | Effect on Enzalutamide + this compound Composite AUC | Conclusion on Enzyme Contribution |

| Gemfibrozil | Strong CYP2C8 Inhibitor | 2.2-fold increase[1] | CYP2C8 is the primary enzyme responsible for the metabolic clearance of enzalutamide and formation of this compound. |

| Itraconazole | Strong CYP3A4 Inhibitor | 1.3-fold increase[1] | CYP3A4 plays a secondary, but still significant, role in the metabolism of enzalutamide. |

Table 1: Impact of CYP Inhibitors on the Systemic Exposure of Enzalutamide and its Active Metabolite

Insights from Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models, which integrate in vitro data with clinical DDI results, provide a more granular estimation of the enzymatic contributions. A validated PBPK model for enzalutamide metabolism has estimated the relative contributions of CYP2C8 and CYP3A4 to the formation of this compound.

| Enzyme | Estimated Contribution to this compound Formation (%) |

| CYP2C8 | ~87% |

| CYP3A4 | ~13% |

Table 2: Estimated Relative Contribution of CYP2C8 and CYP3A4 to this compound Formation Based on PBPK Modeling

Experimental Protocols

The following sections detail the methodologies employed in key studies that have elucidated the roles of CYP2C8 and CYP3A4 in enzalutamide metabolism.

In Vitro Metabolism with Human Liver Microsomes and Recombinant CYP Enzymes

Objective: To identify the specific CYP enzymes responsible for the N-demethylation of enzalutamide.

Methodology:

-

Incubation: Enzalutamide is incubated with pooled human liver microsomes (HLMs) or with a panel of recombinant human CYP enzymes (including CYP2C8 and CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Reaction Conditions:

-

Substrate Concentration: A range of enzalutamide concentrations are used to characterize the enzyme kinetics.

-

Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.

-

Incubation Time and Temperature: Incubations are typically carried out at 37°C for a predetermined period, ensuring linear metabolite formation.

-

-

Chemical Inhibition (for HLMs): To further confirm the role of specific CYPs, incubations are performed in the presence of selective chemical inhibitors for various CYP isoforms.

-

Sample Analysis: Reactions are terminated, and the samples are analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of this compound.

References

N-Desmethylenzalutamide: A Technical Guide to its Chemical Properties and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylenzalutamide is the primary and equipotent active metabolite of enzalutamide, a second-generation non-steroidal anti-androgen agent pivotal in the treatment of castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of this compound. It details its mechanism of action as a potent androgen receptor signaling inhibitor and furnishes experimental protocols for its quantification in biological matrices. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research, offering detailed methodologies and structured data to support further investigation and application of this significant compound.

Chemical Structure and Formula

This compound is a derivative of enzalutamide, differing by the absence of a methyl group on the benzamide nitrogen.

Chemical Formula: C₂₀H₁₄F₄N₄O₂S[1]

IUPAC Name: 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Pharmacokinetic Properties

This compound shares similar in vitro activity with its parent compound, enzalutamide.[2] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 450.4 g/mol | [1] |

| Molecular Formula | C₂₀H₁₄F₄N₄O₂S | [1] |

| Appearance | Solid | |

| Mean Terminal Half-life | 8.6 days | [2] |

| Mean Steady-State Cmin | 13.0 µg/mL (29.9% CV) | [2][3] |

| Metabolism | Primarily via CYP2C8 | [4] |

Mechanism of Action: Androgen Receptor Signaling Inhibition

This compound, like enzalutamide, functions as a potent inhibitor of the androgen receptor (AR) signaling pathway, which is a critical driver for the growth and proliferation of prostate cancer cells.[5] Its mechanism of action is multi-faceted, targeting several key steps in the AR signaling cascade:

-

Competitive Inhibition of Androgen Binding: It binds to the ligand-binding domain of the AR with high affinity, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).[5]

-

Inhibition of Nuclear Translocation: By binding to the AR, it prevents the conformational changes necessary for the receptor's translocation from the cytoplasm into the nucleus.[5]

-

Impairment of DNA Binding and Coactivator Recruitment: It further disrupts the AR signaling pathway by preventing the binding of the AR to androgen response elements (AREs) on the DNA and inhibiting the recruitment of coactivator proteins necessary for the transcription of androgen-dependent genes.[5]

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

Caption: Proposed Synthetic Workflow for this compound.

Bioanalytical Quantification by LC-MS/MS

The quantification of this compound in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.

Objective: To accurately quantify the concentration of this compound in human plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of human plasma, add an internal standard (e.g., D6-enzalutamide).

-

Precipitate proteins by adding a suitable organic solvent such as acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.[4]

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[7]

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: A small volume of the extracted sample (e.g., 2-10 µL) is injected.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Caption: Experimental Workflow for LC-MS/MS Quantification of this compound.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic efficacy of enzalutamide. Its potent inhibition of the androgen receptor signaling pathway makes it a key molecule of interest in the context of prostate cancer treatment and the development of next-generation anti-androgen therapies. The technical information and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to further explore the properties and applications of this important compound. The continued study of this compound and its interactions will undoubtedly contribute to the advancement of therapies for androgen-driven malignancies.

References

- 1. This compound | C20H14F4N4O2S | CID 70678916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite this compound in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 7. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of N-Desmethylenzalutamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological half-life of N-Desmethylenzalutamide, the primary active metabolite of the androgen receptor inhibitor enzalutamide. A comprehensive understanding of its pharmacokinetic profile is crucial for optimizing therapeutic strategies and informing future drug development in the treatment of prostate cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and procedural pathways.

Quantitative Pharmacokinetic Data

The biological half-life of this compound exhibits significant variation across species. In humans, the metabolite demonstrates a notably long half-life, contributing significantly to the overall therapeutic effect of enzalutamide. The following tables summarize the key pharmacokinetic parameters for this compound in plasma.

Table 1: Biological Half-Life of this compound in Human Plasma

| Population | Dosing Regimen | Mean Terminal Half-Life (t½) | Data Source |

| Healthy Volunteers | Single 160 mg oral dose of enzalutamide | 8.6 days (CV: 21%) | [1] |

| Healthy Volunteers | Single 160 mg oral dose of enzalutamide | 7.8 to 8.6 days | [1] |

| Healthy Chinese Male Volunteers | Single 160 mg oral dose of enzalutamide | 162 hours (6.75 days)¹ | [2] |

¹This value represents the mean half-life of the sum of enzalutamide and this compound, which was noted to be similar to that of this compound alone.[2]

Table 2: Biological Half-Life of this compound in Preclinical Species Plasma

| Species | Dosing Method | Mean Terminal Half-Life (t½) | Data Source |

| Rat | Intravenous administration of this compound | 8.27 hours | [3] |

| Mouse | Not readily available in cited literature | - |

Metabolic Pathway of Enzalutamide

Enzalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The formation of its active metabolite, this compound, is a critical step in its mechanism of action.

References

N-Desmethylenzalutamide's Interaction with the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of N-Desmethylenzalutamide, the primary active metabolite of the potent androgen receptor (AR) inhibitor enzalutamide, to the androgen receptor. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for its characterization, and a visual representation of the associated molecular pathways and experimental workflows.

Introduction

Enzalutamide is a second-generation nonsteroidal antiandrogen approved for the treatment of metastatic castration-resistant prostate cancer. Its therapeutic efficacy is attributed to its ability to antagonize the androgen receptor signaling pathway at multiple steps. Following administration, enzalutamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, to form this compound.[1] This major metabolite circulates at concentrations comparable to the parent drug at steady state and exhibits similar pharmacological activity, contributing significantly to the overall clinical efficacy of enzalutamide.[1][2][3]

Binding Affinity and Potency

This compound demonstrates a binding affinity and potency for the androgen receptor that is comparable to its parent compound, enzalutamide. While specific Ki or IC50 values for this compound are not consistently reported in publicly available literature, its in vitro activity is described as similar to that of enzalutamide.[4] For reference, enzalutamide is a potent AR antagonist with a reported IC50 of 36 nM in LNCaP prostate cancer cells.[5][6] It exhibits a binding affinity for the AR that is five to eight times greater than that of the first-generation antiandrogen, bicalutamide.[7][8]

Table 1: Comparative Binding Affinity and Potency for the Androgen Receptor

| Compound | Binding Affinity Metric | Value | Cell Line | Notes |

| Enzalutamide | IC50 | 36 nM | LNCaP | [5][6] |

| This compound | In vitro activity | Similar to enzalutamide | - | [4] |

| Bicalutamide | Relative Affinity | 5-8 fold lower than enzalutamide | - | [7][8] |

Mechanism of Action

Both enzalutamide and this compound share a multi-faceted mechanism of action that disrupts the androgen receptor signaling pathway at three key junctures:[8][9][10]

-

Inhibition of Androgen Binding: They competitively bind to the ligand-binding domain of the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).

-

Prevention of Nuclear Translocation: They hinder the translocation of the activated androgen receptor from the cytoplasm into the nucleus.

-

Impairment of DNA Binding and Coactivator Recruitment: Once in the nucleus, they interfere with the binding of the androgen receptor to androgen response elements (AREs) on DNA and disrupt the recruitment of coactivators necessary for gene transcription.

This comprehensive blockade of AR signaling ultimately leads to a reduction in the expression of androgen-dependent genes, inhibiting prostate cancer cell growth and promoting apoptosis.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the underlying biology and experimental approaches, the following diagrams illustrate the androgen receptor signaling pathway, the mechanism of this compound action, and a typical workflow for a competitive binding assay.

Caption: Androgen Receptor Signaling Pathway.

Caption: Mechanism of this compound.

Caption: Competitive Binding Assay Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Recombinant human androgen receptor or cell lysates containing AR.

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

-

This compound.

-

Assay buffer (e.g., Tris-HCl, EDTA, glycerol).

-

Wash buffer.

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute the radiolabeled androgen in assay buffer to a final concentration appropriate for the assay.

-

Dilute the androgen receptor preparation in assay buffer.

-

-

Assay Plate Setup:

-

Add assay buffer to all wells of a 96-well plate.

-

Add the serially diluted this compound to the appropriate wells.

-

For total binding wells, add vehicle control.

-

For non-specific binding wells, add a high concentration of unlabeled androgen.

-

Add the diluted radiolabeled androgen to all wells.

-

Initiate the binding reaction by adding the diluted androgen receptor preparation to all wells.

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Transfer the contents of the assay plate to a pre-wetted 96-well filter plate.

-

Wash the wells multiple times with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of inhibition versus the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting dose-response curve.

-

Immunofluorescence for Androgen Receptor Nuclear Translocation

This method visualizes the subcellular localization of the AR and the effect of this compound on its nuclear translocation.

Materials:

-

Prostate cancer cells (e.g., LNCaP).

-

Cell culture medium and supplements.

-

This compound.

-

Androgen (e.g., DHT).

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary antibody against the androgen receptor.

-

Fluorophore-conjugated secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

Protocol:

-

Cell Culture and Treatment:

-

Seed prostate cancer cells on glass coverslips in a multi-well plate.

-

Allow cells to adhere and grow to the desired confluency.

-

Treat the cells with vehicle, androgen (DHT), and/or this compound for a specified time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.

-

Incubate the cells with the primary anti-AR antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

-

Staining and Mounting:

-

Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the subcellular localization of the androgen receptor using a fluorescence microscope. Compare the AR localization in the different treatment groups.

-

Subcellular Fractionation and Western Blotting

This biochemical method quantitatively determines the amount of AR in the cytoplasmic and nuclear fractions.

Materials:

-

Prostate cancer cells.

-

Cell culture reagents.

-

This compound and androgen (DHT).

-

Cytoplasmic extraction buffer.

-

Nuclear extraction buffer.

-

Protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against AR, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment and Harvesting:

-

Culture and treat prostate cancer cells as described for immunofluorescence.

-

Harvest the cells by scraping and centrifugation.

-

-

Subcellular Fractionation:

-

Resuspend the cell pellet in ice-cold cytoplasmic extraction buffer containing protease and phosphatase inhibitors.

-

Incubate on ice to lyse the plasma membrane.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet with cytoplasmic extraction buffer.

-

Resuspend the nuclear pellet in ice-cold nuclear extraction buffer containing inhibitors.

-

Incubate on ice with intermittent vortexing to lyse the nuclear membrane.

-

Centrifuge to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies against AR, GAPDH, and Lamin B1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis: